Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine oxalate
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Overview
Description
Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine oxalate is a useful research compound. Its molecular formula is C18H19NO7 and its molecular weight is 361.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Biological Activity Analysis : Research by Rudyanto et al. (2014) focused on synthesizing 1,3-benzoxazine and aminomethyl compounds from eugenol to study their biological activity, including toxicity using brine shrimp lethality test (BST). This indicates potential for further bioactivity studies (Rudyanto et al., 2014).
Antitumor Properties : Wu et al. (2016) synthesized and evaluated novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines for antitumor activities against various human cancer cell lines. Certain compounds exhibited potent growth inhibition properties, with further investigation into their mechanism of action suggesting potential as antitumor agents (Wu et al., 2016).
Antibacterial and Antifungal Activities : A study by Joseph et al. (2006) found that certain benzophenone derivatives, including (4-methoxy-benzo[1,3]dioxol-5-yl)-phenylmethanone, exhibited antibacterial and antifungal activities. This supports the efficacy of extracts from Securidaca longepedunculata in treating bacterial infections (Joseph et al., 2006).
Chemical Synthesis and Characterization
Synthesis of Derivatives : Mondal et al. (2003) developed a method for synthesizing 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene derivatives, highlighting the importance of the 1,3-disubstituted cyclic alkenyl ether framework in isochromene natural products (Mondal et al., 2003).
Characterization of Organotin(IV) Derivatives : Shaheen et al. (2018) synthesized organotin(IV) derivatives with benzo[d][1,3]dioxol-5-ylmethyl piperazine-1-carbodithioate, characterizing them via spectroscopy and demonstrating significant antibacterial, antifungal, and cytotoxic activities (Shaheen et al., 2018).
Crystal Structure Analysis : Budzisz et al. (2005) determined the crystal structure, protolytic properties, and alkylating activity of a compound with a benzo[e][1,2]oxaphosphinin-4-one skeleton. This research provides insights into the physical and chemical properties of such compounds (Budzisz et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been found to targetBeta-lactamase in organisms like Pseudomonas aeruginosa and Serratia marcescens .
Biochemical Pathways
Compounds with similar structures have been found to have antitumor activities, suggesting they may affect pathways related to cell growth and proliferation .
Result of Action
For instance, they have been found to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)methanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.C2H2O4/c1-18-14-4-2-3-12(7-14)9-17-10-13-5-6-15-16(8-13)20-11-19-15;3-1(4)2(5)6/h2-8,17H,9-11H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUQCNLPKNUKQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=CC3=C(C=C2)OCO3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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